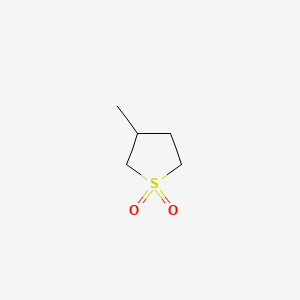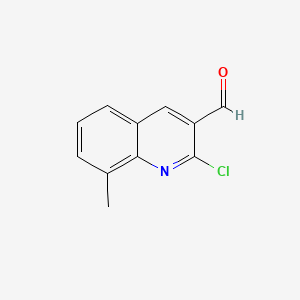
2-氯-8-甲基喹啉-3-甲醛
描述
2-Chloro-8-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, characterized by a chloro group at the second position, a methyl group at the eighth position, and an aldehyde group at the third position, is of significant interest due to its potential pharmacological properties and synthetic versatility .
科学研究应用
2-Chloro-8-methylquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with acrolein in the presence of a catalyst to form the quinoline ring system, followed by selective chlorination and formylation to introduce the chloro and aldehyde groups, respectively .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave irradiation to enhance reaction rates and yields. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds, resulting in high-purity products with shorter reaction times .
化学反应分析
Types of Reactions: 2-Chloro-8-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Addition Reactions: The aldehyde group can participate in nucleophilic addition reactions.
Reduction Reactions: The aldehyde group can be reduced to an alcohol.
Condensation Reactions: The compound can undergo condensation reactions with amines to form Schiff bases.
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Condensation: Primary amines or hydrazines under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Reduction: 2-Chloro-8-methylquinoline-3-methanol.
Condensation: Schiff bases with various amines.
Substitution: 2-Amino-8-methylquinoline-3-carbaldehyde.
作用机制
The mechanism of action of 2-Chloro-8-methylquinoline-3-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
相似化合物的比较
- 2-Chloroquinoline-3-carbaldehyde
- 8-Methylquinoline-3-carbaldehyde
- 2-Chloro-6-methoxyquinoline-3-carbaldehyde
Comparison: 2-Chloro-8-methylquinoline-3-carbaldehyde is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, the methyl group at the eighth position can enhance lipophilicity and potentially improve membrane permeability. The presence of the chloro group can also increase the compound’s electrophilicity, making it more reactive in substitution reactions .
属性
IUPAC Name |
2-chloro-8-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7-3-2-4-8-5-9(6-14)11(12)13-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBRSXNRWFUUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351038 | |
| Record name | 2-chloro-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73568-26-0 | |
| Record name | 2-Chloro-8-methylquinoline-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-8-methylquinoline-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2-Chloro-8-methylquinoline-3-carbaldehyde and what are its key structural features?
A1: The molecular formula of 2-Chloro-8-methylquinoline-3-carbaldehyde is C11H8ClNO []. A key structural feature is its planar quinoline fused-ring system []. The formyl group attached to this ring system deviates slightly from the plane, as indicated by the C—C—C–O torsion angles of 8.8 (7) and −172.8 (4)° [].
Q2: How is 2-Chloro-8-methylquinoline-3-carbaldehyde typically used in chemical synthesis?
A2: 2-Chloro-8-methylquinoline-3-carbaldehyde acts as a versatile building block in organic synthesis. It can react with various compounds like 2-cyanoacetohydrazide and thiosemicarbazide to form Schiff bases []. These Schiff bases can be further utilized to synthesize a variety of heterocyclic compounds, including azetidinones, thiazoles, and 2-pyridones, which incorporate the quinoline nucleus [].
Q3: Has the antibacterial activity of 2-Chloro-8-methylquinoline-3-carbaldehyde or its derivatives been investigated?
A3: Yes, research indicates that derivatives of both 2-Chloroquinoline-3-carbaldehyde and 2-Chloro-8-methylquinoline-3-carbaldehyde, synthesized via Vilsmeier formulation and subsequent reactions, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


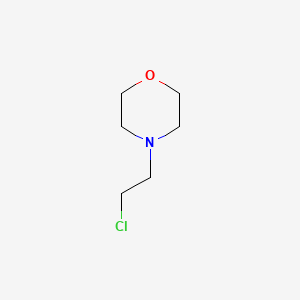

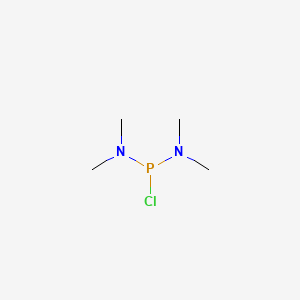

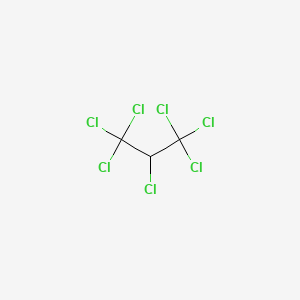

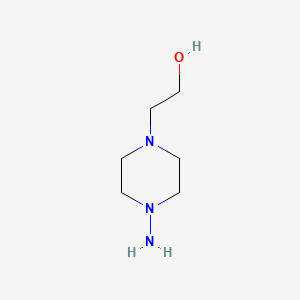
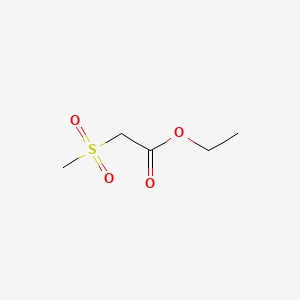

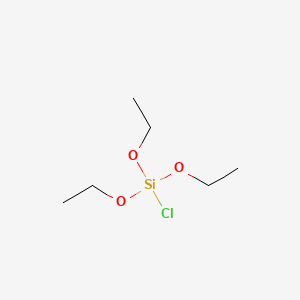
![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)


